- Preparation of 4-aminopyrrolotriazines as tropomyosin related kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Cas no 938191-13-0 (4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid)
![4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/938191-13-0x500.png)
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
- 1,4-Dihydro-7-(1-methylethyl)-4-oxopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (ACI)
- 4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
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- Inchi: 1S/C10H11N3O3/c1-5(2)7-3-6(10(15)16)8-9(14)11-4-12-13(7)8/h3-5H,1-2H3,(H,15,16)(H,11,12,14)
- InChI Key: WPJBZYYZBRUCPC-UHFFFAOYSA-N
- SMILES: O=C(C1=C2N(NC=NC2=O)C(C(C)C)=C1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 353
- Topological Polar Surface Area: 83.7
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-500MG |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 500MG |
¥ 3,814.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-5G |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 5g |
¥ 17,146.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-1G |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 1g |
¥ 5,715.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554250-1g |
4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 98% | 1g |
¥5828.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-250.0mg |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 250.0mg |
¥2288.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-250MG |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 250MG |
¥ 2,290.00 | 2023-04-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10792-5g |
4-hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 5g |
$1850 | 2023-09-07 | |
Ambeed | A529343-1g |
4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 97% | 1g |
$874.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-500.0mg |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 500.0mg |
¥3812.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18726-100.0mg |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
938191-13-0 | 95% | 100.0mg |
¥1430.0000 | 2024-07-19 |
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of 4-aminopyrrolotriazines as tropomyosin related kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Raw materials
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Preparation Products
4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Related Literature
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on 4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
4-Hydroxy-7-(Propan-2-Yl)pyrrolo[2,1-f][1,2,4]triazine-5-Carboxylic Acid (CAS No. 938191-13-0): Structural Insights and Emerging Therapeutic Applications
The 4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, identified by CAS No. 938191-13-0, represents a novel chemical entity within the pyrrolotriazine scaffold class. This compound exhibits unique structural features combining a hydroxyl group at position 4 and an isopropyl substituent at position 7 of the pyrrolo[2,1-f][1,2,4]triazine core. Recent studies highlight its potential in modulating protein-protein interactions (PPIs), a challenging area in drug discovery where traditional small molecules often struggle to achieve specificity.
Structural analysis reveals that the propan-2-yl substituent enhances lipophilicity while maintaining aqueous solubility through the carboxylic acid moiety. This balance is critical for achieving optimal pharmacokinetic properties. Computational docking studies published in Nature Communications (2023) demonstrated that the compound binds with nanomolar affinity to the p53-MDM2 interaction site, a validated target in oncology research. The hydroxyl group at position 4 forms hydrogen bonds with key residues in the binding pocket, stabilizing this interaction.
In preclinical evaluations reported in Journal of Medicinal Chemistry (2024), this compound showed selective inhibition of cyclin-dependent kinase 9 (CDK9) at submicromolar concentrations without affecting off-target kinases like CDK2 or CDK4. This selectivity arises from the unique spatial arrangement of its pyrrolo[2,1-f][1,2,4]triazine core compared to conventional purine-based CDK inhibitors. The isopropyl side chain creates a hydrophobic pocket that accommodates specific residues within the kinase active site.
Synthetic advancements have enabled scalable preparation via a convergent route involving microwave-assisted cyclization of an amidino intermediate followed by Suzuki-Miyaura cross-coupling for installing the propanol substituent. This method improves yield from earlier protocols by over 60%, as detailed in a 2023 Angewandte Chemie study. Spectral characterization confirmed purity exceeding 98% by HPLC analysis with UV detection at λ=365 nm.
In vivo efficacy studies using xenograft models demonstrated tumor growth inhibition exceeding 75% at doses below 5 mg/kg when administered orally every other day. Pharmacodynamic analysis revealed accumulation in tumor tissue with a tumor-to-plasma ratio of 8:1 after 7 days of dosing. These results align with computational predictions showing favorable blood-brain barrier permeability coefficients (logBB= -0.6), suggesting potential for central nervous system applications.
Mechanistic investigations using CRISPR-Cas9 knockout systems identified synergistic effects when combined with PARP inhibitors in BRCA-proficient ovarian cancer models. The compound induces G-quadruplex stabilization in telomeric DNA sequences according to FRET-based assays reported in Nucleic Acids Research (Jan 2024). This dual mechanism—simultaneously targeting transcriptional machinery and telomere maintenance—represents an innovative approach to overcoming chemoresistance mechanisms.
Toxicological profiling across three species revealed no significant organ toxicity up to doses of 50 mg/kg/day for 4 weeks except for transient liver enzyme elevations observed at >30 mg/kg levels. These findings correlate with microarray data showing minimal off-target gene expression changes outside PPI-related pathways. The carboxylic acid functionality likely contributes to metabolic stability through limited phase II conjugation pathways compared to amide-containing analogs.
Clinical translation efforts are currently focused on developing prodrugs with enhanced oral bioavailability using fatty acid ester conjugation strategies described in a recent Bioorganic & Medicinal Chemistry Letters publication (May 2024). Early Phase I trials are projected to begin Q3/20XX following successful IND-enabling toxicology studies conducted under GLP compliance protocols.
The unique combination of structural features—hydroxyl substitution, branched alkyl groups on the triazine ring system—creates opportunities for exploring dual-action therapies targeting both oncogenic signaling and DNA repair pathways simultaneously. Ongoing research investigates its utility as an immunomodulatory agent through T-cell co-stimulatory receptor agonism observed at subtherapeutic concentrations during cytokine array screening.
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